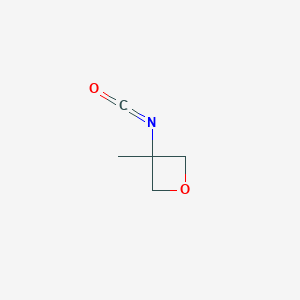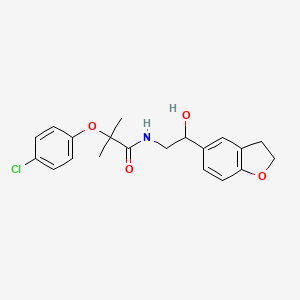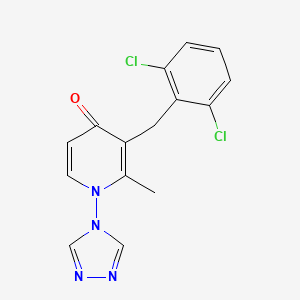
3-(2,6-dichlorobenzyl)-2-methyl-1-(4H-1,2,4-triazol-4-yl)-4(1H)-pyridinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2,6-dichlorobenzyl)-2-methyl-1-(4H-1,2,4-triazol-4-yl)-4(1H)-pyridinone (DCMTP) is an organic compound composed of a benzyl group, a methyl group, a triazole ring, and a pyridinone ring. It has been studied in depth for its potential applications in the fields of biochemistry and physiology. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions for DCMTP.
Applications De Recherche Scientifique
Solid-Liquid Equilibria and Compound Formation
Research on solid-liquid equilibria and the formation of solid compounds involving similar chemical structures has been conducted. For example, the study by Domańska & Letcher (2000) focused on phase diagrams and the formation of solid addition compounds with various benzene derivatives, highlighting the role of charge-transfer interactions in compound formation (Domańska & Letcher, 2000).
Drug Delivery and Encapsulation
Mattsson et al. (2010) explored the self-assembly of certain ligands with ruthenium building blocks to encapsulate biologically relevant structures, aiming at enhanced cytotoxicities against cancer cells. This study demonstrates the potential of complex molecular architectures for targeted drug delivery (Mattsson et al., 2010).
Synthesis and Screening of Novel Derivatives
The synthesis of novel pyridine and fused pyridine derivatives for potential antimicrobial and antioxidant activities was investigated by Flefel et al. (2018), showcasing the versatility of pyridine-based compounds in synthesizing biologically active molecules (Flefel et al., 2018).
Coordination Compounds for Medical Applications
Workman et al. (2016) synthesized novel chelators based on 1-hydroxy-2(1H)-pyridinone coordinating groups to compete with bacterial siderophores, offering insights into the development of antimicrobial agents (Workman et al., 2016).
Enaminones as Building Blocks
Riyadh (2011) demonstrated the use of enaminones as building blocks for the synthesis of substituted pyrazoles, aiming at antitumor and antimicrobial activities. This study exemplifies the potential for designing compounds with specific biological activities (Riyadh, 2011).
Propriétés
IUPAC Name |
3-[(2,6-dichlorophenyl)methyl]-2-methyl-1-(1,2,4-triazol-4-yl)pyridin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2N4O/c1-10-11(7-12-13(16)3-2-4-14(12)17)15(22)5-6-21(10)20-8-18-19-9-20/h2-6,8-9H,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWCXJRVHRHMDJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C=CN1N2C=NN=C2)CC3=C(C=CC=C3Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(benzo[c][1,2,5]thiadiazol-4-yl)-4-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide](/img/structure/B2979355.png)
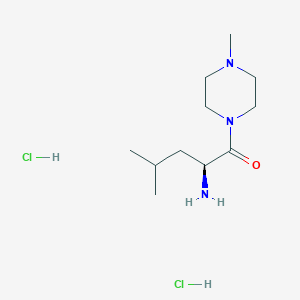
![(E)-2-((2-(1H-benzo[d]imidazol-2-yl)hydrazono)methyl)-1-isobutyl-1H-benzo[d]imidazole](/img/structure/B2979357.png)

![2-(2-{4-[3-(4-Nitro-phenyl)-acryloyl]-piperazin-1-yl}-ethyl)-benzo[de]isoquinoline-1,3-dione](/img/structure/B2979360.png)
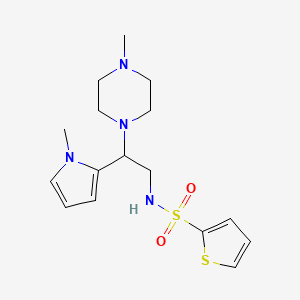

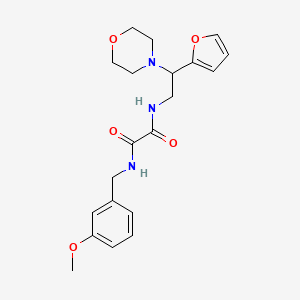
![N-benzyl-N-(4,6-difluorobenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2979369.png)
![2-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-5-phenylmethoxypyran-4-one](/img/structure/B2979373.png)


